N,N-Bis(prop-2-en-1-yl)hexanamide
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Overview
Description
N,N-Bis(prop-2-en-1-yl)hexanamide is an organic compound with the molecular formula C12H21NO It is a derivative of hexanamide, where the nitrogen atom is substituted with two prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(prop-2-en-1-yl)hexanamide typically involves the reaction of hexanamide with prop-2-en-1-yl halides under basic conditions. A common method includes:
Starting Materials: Hexanamide and prop-2-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The hexanamide is dissolved in the solvent, and the base is added to deprotonate the amide. Prop-2-en-1-yl bromide is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(prop-2-en-1-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: The allylic positions in the prop-2-en-1-yl groups can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-Bis(prop-2-en-1-yl)hexylamine.
Substitution: N,N-Bis(azidopropyl)hexanamide or N,N-Bis(prop-2-en-1-ylthio)hexanamide.
Scientific Research Applications
N,N-Bis(prop-2-en-1-yl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers and materials with unique properties due to its reactive allylic groups.
Mechanism of Action
The mechanism of action of N,N-Bis(prop-2-en-1-yl)hexanamide involves its interaction with molecular targets through its amide and allylic groups. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. The allylic groups can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Comparison with Similar Compounds
Similar Compounds
N,N-Diallylacetamide: Similar structure but with acetamide instead of hexanamide.
N,N-Dipropylhexanamide: Similar structure but with propyl groups instead of allylic groups.
Hexanamide: The parent compound without any substitutions on the nitrogen atom.
Uniqueness
N,N-Bis(prop-2-en-1-yl)hexanamide is unique due to the presence of allylic groups, which provide additional reactivity and potential for forming complex structures. This makes it more versatile in synthetic applications compared to its analogs.
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h5-6H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMASVQJEKUZMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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